molecular formula C19H22BN3O2 B15220077 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine

5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15220077
M. Wt: 335.2 g/mol
InChI Key: NZYPLQOSNIJHDA-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is an organic compound that features a pyrazolo[1,5-a]pyrimidine core with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially modifying its electronic properties.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core and a boronic ester group. This combination imparts unique electronic properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C19H22BN3O2

Molecular Weight

335.2 g/mol

IUPAC Name

5-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H22BN3O2/c1-13-10-11-23-17(21-13)12-16(22-23)14-6-8-15(9-7-14)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3

InChI Key

NZYPLQOSNIJHDA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN4C=CC(=NC4=C3)C

Origin of Product

United States

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